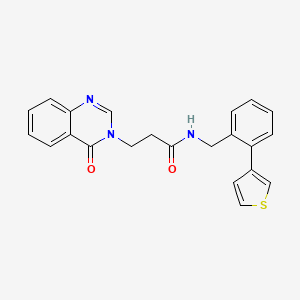

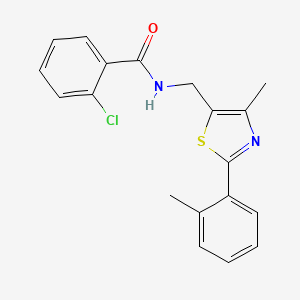

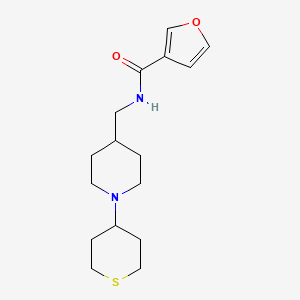

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DMXAA and has been extensively studied for its anti-tumor properties. In

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

- New bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties were used for Pd-catalyzed C(sp(3))-H bond activation, demonstrating the utility of such compounds in selective and efficient arylation and alkylation of several α-aminobutanoic acid derivatives leading to various γ-substituted non-natural amino acids. The directing group can be conveniently removed and recovered under mild conditions (Pasunooti et al., 2015).

- An efficient two-step synthesis involving intramolecular copper-catalyzed cyclization of highly functionalized novel β-(methylthio)enamides was reported, highlighting the synthesis of 2-phenyl-4,5-substituted oxazoles. This method introduces ester, N-substituted carboxamide, or acyl functionalities at the 4-position of product oxazoles, demonstrating a versatile approach to synthesizing complex molecules (Vijay Kumar et al., 2012).

Pharmacological Research

- A series of N-(4-isoxazolylthiazol-2-yl)oxamic acid derivatives exhibited potent antianaphylactic activity on the passive cutaneous anaphylaxis (PCA) model in rats, outperforming the reference compound disodium cromoglycate (DSCG). Notably, these derivatives were effective via oral administration, highlighting their potential as orally active antianaphylactic agents (Chiarino et al., 1991).

Novel Compound Synthesis

- The synthesis of 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline and its evaluation as a rice herbicide demonstrated potent herbicidal activity against annual weeds under greenhouse conditions. This compound also showed complete control of barnyard-grass up to the fourth leaf stage, indicating its potential as a low-toxicity, efficient agricultural chemical (Hwang et al., 2005).

Antibacterial Activity

- Novel features of aminoazoles in Ugi and Groebke–Blackburn–Bienaymé multicomponent reactions were explored, with some synthesized heterocycles demonstrating weak antimicrobial effects. Interestingly, most compounds induced a 30–50% increase in biomass of Gram-positive strains, suggesting potential applications in modulating bacterial growth (Murlykina et al., 2017).

Eigenschaften

IUPAC Name |

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-methyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O2S/c1-8-19-13(7-23-8)15(21)18-6-10-5-14(22-20-10)11-3-2-9(16)4-12(11)17/h2-5,7H,6H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXSPOXHIWPDAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Phenylethyl)carbamoyl]methyl 3,4-diethoxybenzoate](/img/structure/B2451620.png)

![[2-(4-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2451623.png)

![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2451626.png)

![5-phenyl-N-(thiophen-2-ylmethyl)-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2451628.png)